N6-Benzyl-9H-purine-2,6-diamine

Description

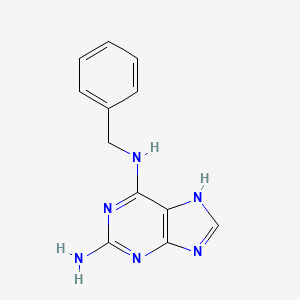

Structure

3D Structure

Properties

IUPAC Name |

6-N-benzyl-7H-purine-2,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N6/c13-12-17-10(9-11(18-12)16-7-15-9)14-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H4,13,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSREOLCRTWEPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=NC3=C2NC=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N6-Benzyl-9H-purine-2,6-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Benzyl-9H-purine-2,6-diamine, also known as 2-amino-6-benzylaminopurine, is a synthetic purine derivative with significant biological activities. This document provides a comprehensive overview of its chemical properties, synthesis, and biological significance, with a focus on its role as a cytokinin and the potential of its derivatives in therapeutic applications. Detailed experimental protocols, quantitative data, and visual representations of relevant pathways and workflows are presented to serve as a valuable resource for researchers in plant biology and drug discovery.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its chemical structure consists of a purine core with an amino group at the C2 position and a benzylamino group at the C6 position. This compound is sparingly soluble in water but shows better solubility in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][2]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Reference |

| IUPAC Name | N-Benzyl-9H-purine-2,6-diamine | - |

| Synonyms | 2-amino-6-benzylaminopurine, 6-BAP | [1][3] |

| Molecular Formula | C₁₂H₁₂N₆ | - |

| Molecular Weight | 240.26 g/mol | - |

| Melting Point | 230-233 °C | [4] |

| Appearance | White to off-white powder | [3][4] |

| Water Solubility | 440 mg/L (at 15 °C) | [1][3] |

| Solubility in Ethanol | Slightly soluble | [5] |

| Solubility in DMSO | ~10 mg/mL | [2] |

| Solubility in DMF | Soluble | [1] |

| pKa | 9.36 ± 0.20 (Predicted) | [4] |

| UV/Vis. λmax | 271 nm | [2] |

Synthesis and Purification

The synthesis of this compound can be achieved through several routes. A common and efficient method involves the nucleophilic substitution of a halogenated purine precursor with benzylamine.

Synthesis from 2-Amino-6-chloropurine

A prevalent synthetic route starts with the commercially available 2-amino-6-chloropurine. The chlorine atom at the C6 position is susceptible to nucleophilic attack by an amine.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-6-chloropurine in a suitable solvent such as isopropanol or DMF.

-

Addition of Reagents: Add an excess of benzylamine to the solution. The reaction is typically carried out in the presence of a base, like triethylamine, to neutralize the hydrochloric acid formed during the reaction.

-

Reaction Conditions: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then treated with water to precipitate the crude product.

-

Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Synthesis from Guanine

Another synthetic pathway begins with guanine, which is first converted to 2-amino-6-chloropurine.

Experimental Protocol:

-

Chlorination of Guanine: Guanine is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst like dimethylformamide (DMF), to produce 2-amino-6-chloropurine.[6]

-

Amination: The resulting 2-amino-6-chloropurine is then reacted with benzylamine as described in the protocol above.

Workflow for Synthesis and Purification:

Caption: A generalized workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

This compound is a synthetic cytokinin, a class of plant hormones that promote cell division (cytokinesis).[3] Its biological effects are primarily observed in plants, where it influences growth and development. Derivatives of this compound have also been investigated for their potential in medicine, including anticancer and antiviral activities.[7]

Cytokinin Signaling Pathway in Plants

In plants, cytokinins like this compound initiate a signaling cascade that involves a two-component signaling system, which is analogous to systems found in bacteria.[8][9]

Experimental Protocol for Cytokinin Activity Bioassay (e.g., Tobacco Callus Bioassay):

-

Medium Preparation: Prepare a sterile Murashige and Skoog (MS) basal medium supplemented with auxins (e.g., NAA) and varying concentrations of this compound. A control medium without the compound should also be prepared.

-

Callus Culture: Inoculate tobacco callus tissue onto the prepared media in sterile petri dishes.

-

Incubation: Incubate the cultures in a growth chamber under controlled conditions of light and temperature.

-

Data Collection: After a defined period (e.g., 4-6 weeks), measure the increase in fresh and dry weight of the callus tissue.

-

Analysis: Compare the growth of callus on media containing this compound with the control to determine the effect on cell division and proliferation.

Cytokinin Two-Component Signaling Pathway:

References

- 1. Benzylaminopurine | C12H11N5 | CID 62389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. 6-Benzylaminopurine - Wikipedia [en.wikipedia.org]

- 4. 6-Benzylaminopurine CAS#: 1214-39-7 [m.chemicalbook.com]

- 5. CN110754476A - Soluble solution for improving stability of 6-benzylaminopurine preparation and preparation method thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. chemicalbook.com [chemicalbook.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Cytokinin: From autoclaved DNA to two-component signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N6-Benzyl-9H-purine-2,6-diamine and its Analogs

Disclaimer: Publicly available information specifically for N6-Benzyl-9H-purine-2,6-diamine is limited. This guide provides a comprehensive overview based on data from closely related purine derivatives to infer its properties, synthesis, and potential biological activities. All data should be considered in the context of the specified analog.

Chemical Identity and Properties

While a specific CAS number for this compound was not readily found in public databases, several structurally similar compounds are well-documented. These analogs provide a basis for understanding the physicochemical properties of this class of molecules.

| Property | This compound (Predicted) | 6-Benzyl-9H-purine[1] | N6-cyclopropyl-9H-purine-2,6-diamine[2] | 6-(Phenylmethoxy)-9H-purin-2-amine[3] |

| CAS Number | Not Found | 29866-18-0 | 120503-69-7 | 19916-73-5 |

| Molecular Formula | C12H12N6 | C12H10N4 | C8H10N6 | C12H11N5O |

| Molecular Weight | 240.26 g/mol | 210.23 g/mol | 190.21 g/mol | 241.25 g/mol |

| Appearance | Solid (Predicted) | - | - | - |

| Purity | - | 95%[1] | - | - |

| Solubility | - | - | - | 35.9 µg/mL in aqueous solution at pH 7.4 |

Synthesis and Experimental Protocols

The synthesis of this compound is anticipated to follow established methods for the preparation of N6-substituted purine derivatives. A common strategy involves the nucleophilic substitution of a halogenated purine precursor with the desired amine.

Proposed Synthetic Pathway

A plausible synthetic route starts from 2-amino-6-chloropurine, which is commercially available. The chloro group at the C6 position is a good leaving group and can be displaced by benzylamine in a nucleophilic aromatic substitution reaction.

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Synthesis

The following is a generalized protocol based on the synthesis of similar N-substituted purine derivatives[4][5]:

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-6-chloropurine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or n-butanol.

-

Addition of Reagents: Add benzylamine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents) to the reaction mixture. The base is crucial to neutralize the HCl generated during the reaction.

-

Reaction Conditions: Heat the mixture at a temperature ranging from 80°C to 120°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, typically by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the presence of the benzyl and purine moieties and their connectivity.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its identity.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Biological Activity and Potential Applications

While direct biological data for this compound is not available, the broader class of substituted purines has been extensively studied, revealing a wide range of biological activities. Many of these compounds are investigated for their potential as therapeutic agents.

| Compound Class | Reported Biological Activity | Potential Application | References |

| 6,9-disubstituted purines | Antibacterial, antileishmanial, antitumor | Infectious diseases, Cancer therapy | [5] |

| 9-benzyl-6-(dimethylamino)-9H-purines | Antirhinovirus activity | Antiviral therapy | [6] |

| 2,6,9-trisubstituted purines | Cytotoxicity against cancer cell lines, induction of apoptosis, cell cycle arrest | Cancer therapy | [7][8] |

| N6-substituted adenosines | Growth inhibition of leukemia cells, inhibition of adenosine deaminase | Cancer therapy, Immunology | [2] |

The presence of the 2,6-diamino substitution, combined with the N6-benzyl group, suggests that this compound could exhibit interesting biological properties, potentially as an inhibitor of kinases or other ATP-binding proteins, a common mechanism for purine analogs.

Potential Mechanism of Action and Signaling Pathways

Many biologically active purine derivatives function by mimicking endogenous purines, thereby interacting with purine-binding sites in enzymes and receptors. A common target for this class of compounds is the family of protein kinases, which play a crucial role in cellular signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of cancer.

Hypothetical Signaling Pathway Involvement

Based on the activities of related compounds, this compound could potentially inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making them attractive targets for anticancer drug development.

Caption: Hypothetical inhibition of Cyclin-Dependent Kinases.

Experimental Protocol for a Cytotoxicity Assay

To evaluate the potential anticancer activity of this compound, a standard in vitro cytotoxicity assay, such as the MTT assay, could be employed.

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The synthesized compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are then made in the cell culture medium and added to the wells containing the cells. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin) are also included.

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

-

MTT Assay: After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion

This compound belongs to a class of purine derivatives with significant therapeutic potential. While specific data for this compound is scarce, the available information on its analogs suggests that it could be a valuable subject for further investigation, particularly in the fields of oncology and virology. The synthetic routes are well-established, and a variety of biological assays can be employed to elucidate its specific activities and mechanisms of action. Further research is warranted to synthesize and characterize this compound and to explore its full pharmacological profile.

References

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Cyclopropyldiaminopurine (25 mg) (N6-cyclopropyl-9H-purine-2,6-diamine)] - CAS [120503-69-7] [store.usp.org]

- 4. The synthesis and properties of N6-substituted 2-amino-purine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Benzyl-9-isopropyl-9H-purin-6-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 9-Benzyl-6-(dimethylamino)-9H-purines with antirhinovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

N6-Benzyl-9H-purine-2,6-diamine: A Technical Guide on the Presumed Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Benzyl-9H-purine-2,6-diamine belongs to the broad class of substituted purine derivatives, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. While specific research on this compound is limited, this technical guide consolidates the current understanding of its likely mechanism of action by examining the extensive research on structurally related 2,6-diaminopurine and 2,6,9-trisubstituted purine analogues. These related compounds have demonstrated potent anti-proliferative, cytotoxic, and antiviral activities, primarily through the inhibition of various protein kinases and interference with cell cycle progression. This document provides an in-depth overview of the presumed signaling pathways, molecular targets, and cellular effects, supported by quantitative data from analogous compounds, detailed experimental protocols, and visual diagrams to facilitate comprehension.

Introduction

The purine core is a privileged scaffold in drug discovery, forming the basis for numerous endogenous signaling molecules and a wide array of therapeutic agents. Modifications at the C2, N6, and N9 positions of the purine ring have yielded compounds with a broad spectrum of biological activities, including anticancer and antiviral effects. This compound, with its characteristic benzyl group at the N6 position and an amino group at C2, is poised to interact with various biological targets. This guide extrapolates its potential mechanism of action from the well-documented activities of its structural relatives.

Presumed Mechanism of Action: Kinase Inhibition and Cell Cycle Arrest

Based on the activities of analogous 2,6-diaminopurine and 2,6,9-trisubstituted purine derivatives, the primary mechanism of action for this compound is likely the inhibition of protein kinases that are critical for cell cycle regulation and signal transduction. Dysregulation of these kinases is a hallmark of many cancers, making them attractive therapeutic targets.[1]

Inhibition of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases

Many 2,6,9-trisubstituted purines have been identified as potent inhibitors of CDKs and Aurora kinases, which are key regulators of cell cycle progression.[1][2] For instance, the related compound reversine, a 2,6-diamino-substituted purine, is a known inhibitor of Aurora kinases. Inhibition of these kinases can lead to defects in mitotic spindle formation and ultimately result in cell cycle arrest, typically at the G2/M phase.[2]

Inhibition of Tyrosine Kinases

Several 2,6,9-trisubstituted purine derivatives have demonstrated potent inhibitory activity against various tyrosine kinases implicated in cancer, such as:

-

Epidermal Growth Factor Receptor (EGFR) [3]

-

B-Raf proto-oncogene, serine/threonine kinase (BRAF) [3]

-

Breakpoint cluster region-Abelson murine leukemia viral oncogene homolog 1 (Bcr-Abl) [4]

-

Bruton's tyrosine kinase (BTK) [4]

-

FMS-like tyrosine kinase 3 (FLT3) [4]

Inhibition of these kinases disrupts downstream signaling pathways that control cell proliferation, survival, and angiogenesis.

Induction of Apoptosis

By inhibiting key survival kinases and inducing cell cycle arrest, it is presumed that this compound can trigger programmed cell death, or apoptosis. Studies on related compounds have shown that they can induce apoptosis in various cancer cell lines.[1][2]

Quantitative Data from Structurally Related Compounds

The following tables summarize the biological activities of various 2,6-diaminopurine and 2,6,9-trisubstituted purine derivatives against different cancer cell lines and kinases. This data provides a reference for the potential potency of this compound.

Table 1: Cytotoxic Activity of Related Purine Derivatives

| Compound Class | Cell Line | IC50/EC50 (µM) | Reference |

| 6,9-Disubstituted Purines | Huh7 (Liver Carcinoma) | 0.05 - 21.8 | [5] |

| 6,9-Disubstituted Purines | HCT116 (Colon Carcinoma) | 0.05 - 21.8 | [5] |

| 6,9-Disubstituted Purines | MCF7 (Breast Carcinoma) | 0.05 - 21.8 | [5] |

| Thiosubstituted Purines | SNB-19 (Glioblastoma) | < 10 | [6] |

| Thiosubstituted Purines | C-32 (Melanoma) | 7.58 | [6] |

| Purine-based Derivatives | Caco-2 (Colorectal Adenocarcinoma) | 31.40 | [7] |

| Purine-based Derivatives | HepG-2 (Hepatocellular Carcinoma) | 27.15 | [7] |

| Purine-based Derivatives | MCF-7 (Breast Carcinoma) | 21.71 | [7] |

Table 2: Kinase Inhibitory Activity of Related Purine Derivatives

| Compound Class | Kinase Target | IC50 (nM) | Reference |

| 2,6,9-Trisubstituted Purine | Bcr-Abl | 70 | [4] |

| 2,6,9-Trisubstituted Purine | BTK | 410 | [4] |

| 2,6,9-Trisubstituted Purine | FLT3-ITD | 380 | [4] |

| Purine-based Derivatives | EGFR | 87 - 98 | [3] |

Table 3: Receptor Binding Affinity of a Related Purine Derivative

| Compound | Receptor | Kᵢ (nM) | Reference |

| N2-benzyl-9-propyl-9H-purine-2,6-diamine | Adenosine A1 | 7600 | [8] |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of 2,6-diaminopurine derivatives, based on methodologies reported in the literature.

General Synthesis of N6-Substituted-9H-purine-2,6-diamines

A common synthetic route starts from 2,6-dichloropurine. The chlorine atom at the C6 position is more reactive and can be selectively substituted with an amine. Subsequent substitution at the C2 position with an amino group can be achieved under more forcing conditions.

-

Step 1: N6-Substitution: 2,6-Dichloropurine is reacted with benzylamine in a suitable solvent such as ethanol or isopropanol, often in the presence of a base like triethylamine, at reflux temperature to yield 2-chloro-N6-benzyl-9H-purin-6-amine.

-

Step 2: N2-Amination: The resulting intermediate is then subjected to amination at the C2 position. This can be achieved by heating with a source of ammonia, such as ammonium hydroxide in a sealed vessel, or by using other amination reagents.

-

Purification: The final product is typically purified by column chromatography on silica gel followed by recrystallization.

In Vitro Cytotoxicity Assay (MTT or SRB Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

-

Cell Viability Measurement:

-

MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals. The crystals are then dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

SRB Assay: Cells are fixed with trichloroacetic acid, washed, and then stained with sulforhodamine B dye. The bound dye is solubilized, and the absorbance is read at a specific wavelength (e.g., 515 nm).[5][9]

-

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Kinase Inhibition Assay

Kinase inhibition is often measured using in vitro enzymatic assays. A variety of commercial kits are available for specific kinases. A general workflow is as follows:

-

Assay Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains the kinase, its specific substrate, ATP, and the test compound at various concentrations.

-

Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

-

Radiometric assays: Using radiolabeled ATP (³²P or ³³P) and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

-

Fluorescence-based assays: Using phosphorylation-specific antibodies.

-

-

Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Cells are treated with the test compound or vehicle control for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed and stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined based on the DNA content histogram.

Visualizations

The following diagrams illustrate the presumed signaling pathways and a typical experimental workflow.

Caption: Presumed signaling pathways inhibited by this compound.

Caption: General experimental workflow for the evaluation of this compound.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is not yet available in the public domain, the extensive research on structurally similar 2,6-diaminopurine and 2,6,9-trisubstituted purine derivatives provides a strong foundation for its presumed biological activities. The primary mode of action is likely through the inhibition of key protein kinases involved in cell cycle control and oncogenic signaling, leading to anti-proliferative effects and the induction of apoptosis in cancer cells.

Future research should focus on the direct biological evaluation of this compound to confirm its molecular targets and elucidate its specific signaling pathways. Head-to-head comparisons with other known purine-based kinase inhibitors would be valuable in determining its potency and selectivity. Furthermore, in vivo studies are necessary to assess its therapeutic potential. The information compiled in this guide serves as a valuable resource for researchers and drug development professionals interested in advancing the study of this promising compound.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and anticancer activity of thiosubstituted purines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 93542 [pdspdb.unc.edu]

- 9. pubs.acs.org [pubs.acs.org]

Unveiling the Bioactive Potential: A Technical Guide to N6-Benzyl-9H-purine-2,6-diamine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the biological activities of N6-Benzyl-9H-purine-2,6-diamine and its structurally related analogs. While specific data for this compound is limited in publicly accessible literature, this document provides a comprehensive overview of the known antiviral and anticancer properties of closely related N6-benzyladenine and 2,6-diaminopurine derivatives. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this class of purine compounds.

Core Biological Activities: Antiviral and Anticancer Potential

Substituted purine derivatives are a well-established class of compounds with a diverse range of biological activities. The N6-benzyl and 2,6-diamino substitutions on the purine ring are key pharmacophoric features that can confer potent antiviral and anticancer properties.

Broad-Spectrum Antiviral Activity of 2,6-Diaminopurine Derivatives

Recent studies have highlighted the potential of 2,6-diaminopurine derivatives as broad-spectrum antiviral agents. These compounds have demonstrated efficacy against a range of RNA viruses. For instance, a multi-target 2,6-diaminopurine derivative, compound 6i , has shown low micromolar potency against Dengue, Zika, West Nile, and Influenza A viruses.[1][2] Notably, this compound also exhibited significant inhibitory activity against SARS-CoV-2 replication.[1][2][3]

The antiviral mechanism of these compounds is believed to be multi-targeted, potentially involving both host and viral factors. Other 2,6-diaminopurine-based acyclic nucleoside phosphonates have also been investigated for their activity against herpesviruses, such as pseudorabies virus (PrV).[4]

Table 1: Antiviral Activity of 2,6-Diaminopurine Derivative (6i)

| Virus | IC50 (µM) |

| Dengue virus (DENV) | Low micromolar range[1][3] |

| Zika virus (ZIKV) | Low micromolar range[1][3] |

| West Nile virus (WNV) | 5.3[1][2] |

| Influenza A virus | 0.5 - 5.3[1][2] |

| SARS-CoV-2 | 0.5[1][2][3] |

Anticancer Activity of N6-Benzyladenine Analogs

N6-benzyladenine and its derivatives have been investigated for their potential as anticancer agents.[5][6] These compounds have been shown to induce differentiation and apoptosis in various cancer cell lines.[5] One of the proposed mechanisms for their anticancer effect is the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[5][6] Inhibition of FPPS can disrupt the prenylation of proteins like Ras, which are crucial for cancer cell proliferation and survival.[5][6]

Furthermore, many purine-based compounds exert their anticancer effects through the inhibition of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle.[7][8] Deregulation of CDK activity is a hallmark of many cancers, making them attractive therapeutic targets.

Table 2: Anticancer Activity of Selected Purine Analogs

| Compound Class | Proposed Mechanism of Action | Cellular Effect |

| N6-Benzyladenine Analogs | FPPS Inhibition | Antiproliferative, Pro-apoptotic[5][6] |

| Purine-based Derivatives | CDK Inhibition | Cell Cycle Arrest[7][8] |

Experimental Protocols

This section provides generalized methodologies for key experiments cited in the evaluation of N6-substituted purine analogs. These protocols are intended to serve as a template and may require optimization for specific compounds and cell lines.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This assay is a standard method to determine the antiviral efficacy of a compound by measuring the reduction in viral plaque formation.

Materials:

-

Vero E6 cells (or other susceptible cell lines)

-

Virus stock (e.g., Dengue, Zika, or SARS-CoV-2)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Test compound (this compound analog)

-

Carboxymethylcellulose (CMC) or Agarose

-

Crystal Violet staining solution

Procedure:

-

Cell Seeding: Seed Vero E6 cells in 24-well plates and grow to 90-95% confluency.

-

Compound Preparation: Prepare serial dilutions of the test compound in DMEM.

-

Virus Infection: Aspirate the growth medium from the cells and infect with the virus at a predetermined multiplicity of infection (MOI) for 1-2 hours at 37°C.

-

Compound Treatment: After the incubation period, remove the viral inoculum and add the serially diluted test compound to the respective wells.

-

Overlay: Overlay the cells with DMEM containing 2% FBS and 1% CMC to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period suitable for plaque formation (typically 3-7 days, depending on the virus).

-

Plaque Visualization: After incubation, fix the cells with 10% formalin and stain with 0.5% crystal violet solution.

-

Data Analysis: Count the number of plaques in each well. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

DMEM or RPMI-1640 medium

-

FBS

-

Penicillin-Streptomycin solution

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or Solubilization Buffer

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Aspirate the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[9]

Cyclin-Dependent Kinase (CDK) Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the activity of a specific CDK/cyclin complex.

Materials:

-

Recombinant human CDK (e.g., CDK2/Cyclin A)

-

Histone H1 (as a substrate)

-

[γ-³²P]ATP

-

Kinase reaction buffer

-

Test compound

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, the CDK/cyclin complex, and the test compound at various concentrations.

-

Initiation of Reaction: Add Histone H1 and [γ-³²P]ATP to initiate the kinase reaction.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

-

Termination of Reaction: Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Washing: Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of ³²P incorporated into the Histone H1 substrate using a scintillation counter.

-

Data Analysis: The inhibitory activity is calculated as the percentage of kinase activity remaining in the presence of the compound compared to the vehicle control. The IC50 value is the concentration of the compound that inhibits 50% of the CDK activity.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and its analogs are mediated through their interaction with key cellular signaling pathways.

Cell Cycle Regulation via CDK Inhibition

A primary mechanism of anticancer activity for many purine analogs is the inhibition of CDKs. By binding to the ATP-binding pocket of CDKs, these compounds prevent the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest and apoptosis.

References

- 1. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antiviral activities of 2,6-diaminopurine-based acyclic nucleoside phosphonates against herpesviruses: In vitro study results with pseudorabies virus (PrV, SuHV-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent advances in cyclin-dependent kinase inhibition. Purine-based derivatives as anti-cancer agents. Roles and perspectives for the future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

The Structure-Activity Relationship of N6-Benzyl-9H-purine-2,6-diamine Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Analysis of a Privileged Scaffold in Kinase Inhibition and Oncology

The purine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis for a multitude of biologically active molecules, including a number of approved drugs.[1][2] Among the vast chemical space of purine derivatives, the 2,6,9-trisubstituted purines have garnered significant attention as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[1][3][4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of N6-Benzyl-9H-purine-2,6-diamine and its analogs, offering valuable insights for researchers, scientists, and drug development professionals in the field of oncology and kinase inhibitor design.

Core Structure and Rationale for Investigation

The this compound scaffold combines key structural features that contribute to its biological activity. The 2,6-diaminopurine core provides a robust framework for establishing hydrogen bond interactions within the ATP-binding pocket of kinases. The N6-benzyl group can be strategically modified to explore hydrophobic pockets and introduce selectivity. Further substitutions at the N9 and C2 positions allow for fine-tuning of the molecule's physicochemical properties and target engagement.

This guide will delve into the specific contributions of substitutions at these key positions, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Structure-Activity Relationship (SAR) Analysis

The antitumor and kinase inhibitory activity of this compound analogs is highly dependent on the nature and position of substituents on the purine core and the benzyl moiety. The following sections summarize the key SAR findings from various studies.

Substitutions at the C2 Position

The C2 position of the purine ring is crucial for modulating the potency and selectivity of these compounds.

-

Small, polar groups at the C2 position are often well-tolerated and can enhance activity.

-

Bulky substituents at the C2 position are generally detrimental to cytotoxic activity.[1][5] This suggests that the space in the corresponding binding pocket is limited.

Substitutions at the N6 Position

The N6-benzylamino group plays a pivotal role in anchoring the inhibitor to the target kinase.

-

An arylpiperazinyl system connected at the C6 position has been shown to be beneficial for cytotoxic activity.[1][5]

-

Substitution of a fluorine atom on the aniline fragment at the meta- or para-positions is important for the inhibition of kinases like Bcr-Abl and BTK.[2]

Substitutions at the N9 Position

The N9 position is often solvent-exposed and provides an excellent opportunity for introducing modifications to improve pharmacokinetic properties without significantly impacting kinase binding.

-

Cyclopentyl and cyclopropylmethyl groups at the N9 position have been shown to be favorable for activity against various kinases.[2][6]

-

An ethyl group at the N9 position conferred significantly better CDK12 inhibitory activity compared to an isopropyl group.[7]

Quantitative Data Summary

The following tables summarize the in vitro biological data for selected this compound analogs and related 2,6,9-trisubstituted purines.

Table 1: Kinase Inhibitory Activity of 2,6,9-Trisubstituted Purine Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference |

| 4f | Bcr-Abl | 70 | [2] |

| 5j | BTK | 410 | [2] |

| 5b | FLT3-ITD | 380 | [2] |

| Compound V | Bcr-Abl | 40 | [2] |

| Compound V | BTK | 580 | [2] |

| 28a | CDK12/cyclinK | 16 | [7] |

| 17f | CDK12/cyclinK | 221 | [7] |

Table 2: Antiproliferative Activity of 2,6,9-Trisubstituted Purine Derivatives

| Compound | Cell Line | GI50 (nM) | Reference |

| 30d | SK-Br3 (HER2+) | < 50 | [7] |

| 30e | HCC1954 (HER2+) | < 50 | [7] |

| 7h | Various Cancer Cell Lines | Effective compared to cisplatin | [3][5] |

| 22e | MM Tumour Cells | < 5000 | [8] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of SAR data. The following are representative protocols for key experiments cited in the literature.

In Vitro Kinase Inhibition Assay

This assay is fundamental to determining the potency of a compound against a specific kinase.

-

Reagents and Materials : Recombinant kinase, substrate (e.g., a peptide or protein), ATP, kinase buffer, test compound, and a detection reagent.

-

Procedure :

-

Prepare a solution of the test compound at various concentrations.

-

In a microplate, add the recombinant kinase, the substrate, and the kinase buffer.

-

Add the test compound to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specific temperature for a defined period.

-

Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ATP detection, fluorescence resonance energy transfer (FRET), or radiometric assays).[9][10]

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

-

Cell Proliferation (Cytotoxicity) Assay

This assay measures the effect of a compound on the growth and viability of cancer cells.

-

Reagents and Materials : Cancer cell lines, cell culture medium, fetal bovine serum (FBS), antibiotics, test compound, and a viability reagent (e.g., MTT, MTS, or a resazurin-based reagent).

-

Procedure :

-

Seed the cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence to determine the number of viable cells.

-

Calculate the GI50 or IC50 value, which is the concentration of the compound that inhibits cell growth or viability by 50%.

-

Visualizing the Molecular Landscape

Diagrams are essential tools for understanding complex biological systems and experimental processes. The following Graphviz diagrams illustrate key concepts related to the SAR of this compound derivatives.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological testing of purine derivatives as potential ATP-competitive kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A 2,6,9-hetero-trisubstituted purine inhibitor exhibits potent biological effects against multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bmglabtech.com [bmglabtech.com]

- 10. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]

The Enigmatic Purine: Unraveling the Scientific Record of N6-Benzyl-9H-purine-2,6-diamine

While the purine scaffold is a cornerstone of numerous biologically active molecules, a comprehensive scientific dossier on the specific compound N6-Benzyl-9H-purine-2,6-diamine remains elusive in the public domain. Extensive searches of scientific literature and chemical databases have yielded no specific information regarding its discovery, history of synthesis, or detailed biological evaluation.

This technical guide addresses the current void of information on this compound and instead provides a broader context based on the well-established chemistry and pharmacology of closely related N-benzyl and 2,6-disubstituted purine derivatives. The methodologies and potential biological activities described herein are therefore inferential, drawing parallels from analogues to project a hypothetical scientific profile for this compound.

A History Rooted in Analogue Research

The scientific interest in substituted purines is long-standing, driven by their role as privileged structures in medicinal chemistry. The discovery and development of various purine analogues have led to significant therapeutic advances, particularly in the fields of oncology and virology. While a specific history for this compound cannot be recounted, its structural motifs are present in compounds that have been the subject of extensive research.

The N6-benzyl group is a common feature in a class of compounds known for their cytokinin activity and, more recently, for their potential as cyclin-dependent kinase (CDK) inhibitors. Similarly, the 2,6-diaminopurine core is a well-known pharmacophore, present in various antiviral and anticancer agents. The combination of these features in a single molecule suggests a rationale for its synthesis and investigation, likely as part of broader medicinal chemistry campaigns exploring structure-activity relationships (SAR) within the purine family.

Hypothetical Synthesis and Experimental Workflow

Based on established synthetic routes for analogous purine derivatives, a plausible synthesis for this compound would likely commence from a di-chlorinated purine precursor. The following experimental protocol is a generalized representation of how a medicinal chemist might approach the synthesis.

General Synthetic Protocol

A common strategy for the synthesis of 2,6-disubstituted purines involves the sequential nucleophilic substitution of a di-halogenated purine.

-

Starting Material: The synthesis would likely begin with 2,6-dichloro-9H-purine.

-

Introduction of the Benzylamino Group: The greater reactivity of the chlorine atom at the C6 position allows for selective displacement. Treatment of 2,6-dichloro-9H-purine with benzylamine in a suitable solvent (e.g., ethanol, isopropanol) and in the presence of a base (e.g., triethylamine, diisopropylethylamine) at elevated temperatures would yield N-benzyl-2-chloro-9H-purin-6-amine.

-

Introduction of the Amino Group: The remaining chlorine atom at the C2 position would then be displaced by an amino group. This can be achieved by heating the intermediate from the previous step with a source of ammonia, such as a solution of ammonia in methanol or by using a protected amine followed by deprotection.

-

Purification: The final product, this compound, would be purified using standard techniques such as column chromatography or recrystallization.

The logical workflow for the synthesis and characterization of the target compound is depicted in the following diagram:

Potential Biological Activity and Signaling Pathways

Given the structural similarities to known bioactive purines, this compound could be hypothesized to interact with several biological targets. The most probable targets would be protein kinases, particularly cyclin-dependent kinases (CDKs), due to the prevalence of N6-substituted purines as ATP-competitive inhibitors.

If this compound were to act as a CDK inhibitor, it would likely interfere with the cell cycle, leading to cell cycle arrest and potentially apoptosis in cancer cells. The simplified signaling pathway below illustrates this hypothetical mechanism of action.

Quantitative Data: A Call for Future Research

At present, there is no publicly available quantitative data for this compound. Key parameters of interest for drug development professionals, such as in vitro potency (IC50 or Ki values against various kinases), cellular activity, pharmacokinetic properties (ADME), and in vivo efficacy, have not been reported. The following table is presented as a template for the types of data that would be crucial for a comprehensive evaluation of this compound.

| Parameter | Value | Assay Conditions | Reference |

| In Vitro Potency | |||

| CDK1/CycB IC50 (µM) | Not Reported | Biochemical kinase assay | - |

| CDK2/CycA IC50 (µM) | Not Reported | Biochemical kinase assay | - |

| Cellular Activity | |||

| HeLa GI50 (µM) | Not Reported | 72-hour cell viability assay | - |

| MCF-7 GI50 (µM) | Not Reported | 72-hour cell viability assay | - |

| Pharmacokinetics | |||

| Mouse Oral Bioavailability (%) | Not Reported | In vivo pharmacokinetic study in mice | - |

| Mouse Plasma Half-life (h) | Not Reported | In vivo pharmacokinetic study in mice | - |

Conclusion

This compound represents a molecule of potential interest at the intersection of several well-explored areas of medicinal chemistry. However, its specific discovery and history remain undocumented in the accessible scientific record. The information presented in this guide is based on scientific precedent from closely related analogues and is intended to provide a framework for future research. The synthesis, characterization, and comprehensive biological evaluation of this compound are necessary to ascertain its actual properties and potential as a therapeutic agent. Researchers in the field of drug discovery are encouraged to investigate this and other novel purine structures to expand the landscape of potential therapeutics.

Spectroscopic Profile of N6-Benzyl-9H-purine-2,6-diamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics of N6-Benzyl-9H-purine-2,6-diamine, also known as 2-amino-6-benzylaminopurine. Due to the limited availability of specific experimental data for this compound in publicly accessible databases, this document presents a theoretical spectroscopic profile based on the analysis of closely related purine analogues. The information herein is intended to serve as a reference for the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral properties of similar structures, such as 6-benzylaminopurine and O6-benzylguanine.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-8 (Purine) | ~ 8.2 | Singlet | 1H | - |

| Benzyl-H (aromatic) | ~ 7.2 - 7.4 | Multiplet | 5H | - |

| NH (Benzylamino) | ~ 8.2 | Broad Singlet | 1H | - |

| NH₂ (Amino) | ~ 5.9 | Broad Singlet | 2H | - |

| CH₂ (Benzyl) | ~ 4.6 | Doublet | 2H | ~ 6.0 |

| NH (Purine) | ~ 12.5 | Broad Singlet | 1H | - |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-6 (Purine) | ~ 155 |

| C-2 (Purine) | ~ 160 |

| C-4 (Purine) | ~ 150 |

| C-8 (Purine) | ~ 140 |

| C-5 (Purine) | ~ 115 |

| Benzyl-C (quaternary) | ~ 140 |

| Benzyl-CH (aromatic) | ~ 127 - 129 |

| CH₂ (Benzyl) | ~ 43 |

Predicted Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| Ion Type | Predicted m/z |

| [M+H]⁺ | 241.12 |

| [M-NH₂]⁺ | 225.11 |

| [Benzyl]⁺ | 91.05 |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the range of -2 to 16 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural elucidation.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a synthesized chemical compound using spectroscopic methods.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. Experimental verification is essential for the definitive structural confirmation of this compound.

Potential Therapeutic Targets of N6-Benzyl-9H-purine-2,6-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Benzyl-9H-purine-2,6-diamine is a synthetic purine derivative that belongs to a class of compounds with significant therapeutic potential, particularly in the realm of oncology. The purine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, drawing upon data from structurally related compounds and the broader class of 2,6-diaminopurines. While direct quantitative data for this specific molecule is limited in publicly available literature, the information presented herein, derived from close analogs, offers valuable insights for future research and drug development efforts.

Potential Therapeutic Targets

Based on the biological activity of structurally similar purine derivatives, the primary potential therapeutic targets for this compound are enzymes that play critical roles in cell cycle regulation and DNA topology. These include:

-

Aurora Kinases: These are a family of serine/threonine kinases that are key regulators of mitosis. Inhibition of Aurora kinases can lead to defects in spindle formation, chromosome segregation, and cytokinesis, ultimately inducing apoptosis in cancer cells. Many 2,6-diaminopurine derivatives, such as reversine, are known inhibitors of Aurora kinases.

-

Cyclin-Dependent Kinases (CDKs): CDKs are a family of protein kinases that control the progression of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for therapeutic intervention. Various substituted purines have been shown to inhibit CDKs, leading to cell cycle arrest.

-

Topoisomerase II: This enzyme is essential for altering the topology of DNA, playing a crucial role in DNA replication, transcription, and chromosome segregation. Inhibition of topoisomerase II can lead to the accumulation of DNA double-strand breaks and subsequent cell death. Certain 9H-purine-2,6-diamine derivatives have been identified as inhibitors of this enzyme.[1]

Quantitative Data for Structurally Related Compounds

The following tables summarize the cytotoxic and kinase inhibitory activities of purine derivatives structurally related to this compound. This data provides a basis for inferring the potential potency of the target compound.

Table 1: Cytotoxicity of 2,6,9-Trisubstituted Purine Derivatives in Human Cancer Cell Lines

| Compound ID | R2 Substituent | R6 Substituent | R9 Substituent | Cell Line | IC50 (µM) |

| Analog 1 | -NH-phenyl | -NH-cyclohexyl | -H | MCF-7 (Breast) | Not specified, but less cytotoxic than reversine |

| HCT116 (Colorectal) | Not specified, but less cytotoxic than reversine | ||||

| Analog 2 | -F | -Cl | -Butyl | HL-60 (Leukemia) | > 100 |

| Analog 3 | -F | -NH-(4-fluorophenyl) | -Butyl | HL-60 (Leukemia) | 5.8 |

| Analog 4 | -NH-piperazinyl-aryl | Various | Various | Multiple | 0.3 - >100 |

Data is synthesized from multiple sources studying various 2,6,9-trisubstituted purine analogs. The IC50 values represent the concentration required for 50% inhibition of cell growth.

Table 2: Kinase Inhibitory Activity of Related Purine Derivatives

| Compound Class | Target Kinase | Ki Value |

| N2-benzyl-9-propyl-9H-purine-2,6-diamine | Adenosine A1 Receptor | 7600 nM |

This table highlights the diversity of targets for purine derivatives. Further kinase profiling for this compound is warranted.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the therapeutic potential of purine derivatives.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.

-

Reagents and Materials:

-

Recombinant human kinase (e.g., Aurora A, CDK2)

-

Kinase-specific peptide substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compound (this compound) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well plate, add the kinase, the peptide substrate, and the test compound to the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a two-step process of terminating the kinase reaction and converting the generated ADP to ATP, followed by a luciferase/luciferin reaction to produce a luminescent signal.

-

The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

-

Cell Viability (MTT) Assay

This protocol outlines a common method for determining the cytotoxic effects of a compound on cancer cell lines.

-

Reagents and Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT116)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound (this compound) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

-

Incubate the plate for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in the solubilization solution.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of a compound on the cell cycle distribution.

-

Reagents and Materials:

-

Human cancer cell lines

-

Cell culture medium

-

Test compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Ethanol (70%, ice-cold) for fixation

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently, and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The data is used to generate a histogram representing the distribution of cells in the G1, S, and G2/M phases of the cell cycle.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Potential inhibition of key cell cycle regulators by this compound.

Caption: A generalized workflow for the screening and development of kinase inhibitors.

Conclusion

This compound holds promise as a therapeutic agent, likely acting through the inhibition of key enzymes involved in cell proliferation and DNA maintenance, such as Aurora kinases, CDKs, and topoisomerase II. While further studies are required to elucidate its precise mechanism of action and to quantify its activity against a broad panel of targets, the data from structurally related compounds strongly support its potential as an anticancer agent. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation and development of this and other novel purine-based therapeutics.

References

N6-Benzyl-9H-purine-2,6-diamine derivatives and analogs

An In-depth Technical Guide to N6-Benzyl-9H-purine-2,6-diamine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The purine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active molecules.[1][2] Among its many variations, this compound and its analogs, particularly 2,6,9-trisubstituted purines, have emerged as a significant class of compounds with broad therapeutic potential. These derivatives have been extensively investigated as potent inhibitors of various protein kinases, playing crucial roles in cell signaling pathways that are often dysregulated in diseases like cancer and viral infections.[1][3] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds. It includes detailed experimental methodologies for their synthesis and evaluation, a compilation of quantitative biological data, and visual representations of key signaling pathways to facilitate a deeper understanding for researchers in the field of drug discovery and development.

Core Synthesis Strategy

The predominant synthetic route to this compound analogs and related 2,6,9-trisubstituted purines commences with 2,6-dichloropurine. The synthesis is a versatile three-step process that allows for the introduction of diverse substituents at the N9, C6, and C2 positions of the purine ring, enabling the creation of large chemical libraries for screening.[2][4]

A general workflow for the synthesis and subsequent biological evaluation is outlined below.

References

Methodological & Application

Synthesis Protocol for N6-Benzyl-9H-purine-2,6-diamine

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of N6-Benzyl-9H-purine-2,6-diamine, a purine derivative of interest for various applications in biomedical research and drug discovery. The protocol is based on established methodologies for the synthesis of analogous N6-substituted 2,6-diaminopurine derivatives.

Introduction

This compound belongs to the class of substituted purines, which are known to exhibit a wide range of biological activities. The N6-benzyl substitution is a common feature in a variety of biologically active purine derivatives, including cytokinins and kinase inhibitors. This protocol describes a common and effective method for the synthesis of the title compound via nucleophilic aromatic substitution.

Principle of the Method

The synthesis of this compound is achieved through the reaction of 2-amino-6-chloropurine with benzylamine. This reaction is a nucleophilic aromatic substitution (SNAr), where the amino group of benzylamine displaces the chlorine atom at the C6 position of the purine ring. The reaction is typically carried out in a suitable solvent at elevated temperatures.

Experimental Protocol

A plausible and effective method for the synthesis of this compound involves the nucleophilic substitution of the chlorine atom in 2-amino-6-chloropurine with benzylamine. This approach is supported by synthetic procedures for similar compounds where various amines are reacted with halogenated purines.[1][2]

Materials and Reagents:

| Reagent/Material | Grade | Supplier (Example) |

| 2-amino-6-chloropurine | ≥98% | Sigma-Aldrich |

| Benzylamine | ≥99% | Sigma-Aldrich |

| Isopropanol | Anhydrous | Fisher Scientific |

| Triethylamine (Et3N) | ≥99% | Sigma-Aldrich |

| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific |

| Hexane | ACS Grade | Fisher Scientific |

| Silica gel | 60 Å, 230-400 mesh | VWR |

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Flash chromatography system

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-6-chloropurine (1.0 eq) in isopropanol.

-

Addition of Reagents: Add benzylamine (1.1 eq) and triethylamine (1.5 eq) to the solution. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

-

Reaction: Heat the reaction mixture to reflux and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Expected Results and Characterization

The successful synthesis of this compound can be confirmed by various analytical techniques.

Quantitative Data Summary:

| Parameter | Expected Value |

| Yield | 60-80% |

| Purity (by HPLC) | >95% |

| Melting Point | Not available |

| ¹H NMR | Signals corresponding to purine and benzyl protons |

| ¹³C NMR | Signals corresponding to purine and benzyl carbons |

| Mass Spectrometry | [M+H]⁺ peak at m/z = 241.12 |

Characterization Data (Hypothetical):

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 1H, H-8), 7.35-7.20 (m, 5H, Ar-H), 6.80 (br s, 2H, NH₂), 5.50 (s, 2H, NH₂), 4.60 (d, 2H, CH₂).

-

Mass Spectrometry (ESI+): m/z 241.12 [M+H]⁺.

Signaling Pathway Diagram

While the specific signaling pathways involving this compound are not well-defined, many N6-substituted purine analogs are known to interact with adenosine receptors or protein kinases. The following diagram illustrates a hypothetical interaction with a generic kinase signaling pathway.

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or no product formation | - Incomplete reaction- Degraded starting materials | - Extend reaction time and monitor by TLC- Use fresh, high-purity starting materials |

| Multiple spots on TLC after reaction | - Formation of side products- Unreacted starting materials | - Optimize reaction conditions (temperature, time)- Adjust purification method (e.g., gradient elution) |

| Difficulty in purification | - Co-elution of product and impurities | - Try a different solvent system for chromatography- Recrystallize the crude product if it is a solid |

Conclusion

This protocol provides a comprehensive guide for the synthesis of this compound. The described method is robust and scalable, making it suitable for both small-scale laboratory synthesis and larger-scale production for further biological evaluation. The provided characterization data serves as a reference for confirming the identity and purity of the synthesized compound. Researchers are encouraged to adapt and optimize the protocol based on their specific laboratory conditions and requirements.

References

Application Notes and Protocols for N6-Benzyl-9H-purine-2,6-diamine In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the in vitro assays relevant to the study of N6-Benzyl-9H-purine-2,6-diamine and related purine derivatives as potential anti-cancer agents. The protocols detailed below are standard methods for assessing cytotoxicity, induction of apoptosis, and effects on cell cycle progression.

Overview of Biological Activity

This compound belongs to the class of 2,6,9-trisubstituted purines, which have garnered significant interest in oncology research due to their potential as kinase inhibitors and cytotoxic agents. In vitro studies on analogous compounds have demonstrated that these molecules can induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines. For instance, N6-benzyladenosine, a related compound, has been shown to induce apoptosis in bladder carcinoma T24 cells through the activation of caspase-3 and arrest the cell cycle in the G0/G1 phase[1]. Other 2,6,9-trisubstituted purine derivatives have been reported to induce apoptosis and S-phase cell cycle arrest in HL-60 leukemia cells[2]. The primary mechanism of action for many purine derivatives involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

Quantitative Data Summary

The following table summarizes the cytotoxic activity (IC50 values) of representative 2,6,9-trisubstituted purine derivatives against various human cancer cell lines. It is important to note that the specific substitutions on the purine ring significantly influence the potency.

| Compound Reference | Cell Line | Cancer Type | IC50 (µM) |

| Compound 7h * | HL-60 | Leukemia | 0.40[2] |

| K562 | Leukemia | >25[2] | |

| NCI-H460 | Lung Cancer | 1.3[2] | |

| MCF-7 | Breast Cancer | >25[2] | |

| CACO2 | Colorectal Cancer | >100[2] | |

| HCT-116 | Colorectal Cancer | >25[2] | |

| CFPAC-1 | Pancreatic Cancer | >25[2] | |

| Compound 12 | Huh7 | Liver Cancer | 0.08-0.13[3][4] |

| Compound 22 | Huh7 | Liver Cancer | 0.08-0.13[3][4] |

*Compound 7h is a 2,6,9-trisubstituted purine derivative with an arylpiperazinyl moiety at position 6.[2] **Compounds 12 and 22 are 6,9-disubstituted purine analogs with a 4-substituted piperazine at C-6 and a 4-substituted benzyl at N-9.[3][4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

-

96-well tissue culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound (or related compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS)

-

Phosphate-Buffered Saline (PBS)

-

Multi-well spectrophotometer (plate reader)

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the logarithm of the compound concentration.

Workflow for the MTT Cell Viability Assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)